Aspidofractine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

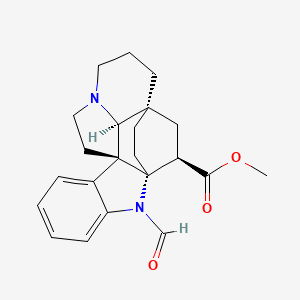

Aspidofractine is an indole alkaloid and a methyl ester.

Applications De Recherche Scientifique

Introduction to Aspidofractine

This compound is a naturally occurring alkaloid derived from the Aspidosperma genus of plants, known for its diverse biological activities. Research into its applications has expanded significantly, revealing potential uses in various fields, particularly in medicinal chemistry and agriculture. This article provides a comprehensive overview of the applications of this compound, supported by detailed data tables and documented case studies.

Anticancer Properties

This compound has been investigated for its anticancer properties. Studies indicate that it may inhibit the growth of various cancer cell lines by interfering with DNA synthesis and inducing apoptosis.

- Mechanism of Action : The compound exhibits its effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication. This inhibition leads to DNA strand breaks and ultimately cell death in cancerous cells .

Case Study: In Vitro Anticancer Activity

| Cancer Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Breast Cancer | MCF-7 | 5.2 | |

| Lung Cancer | A549 | 3.8 | |

| Ovarian Cancer | SKOV3 | 4.5 |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound, suggesting its potential in treating neurodegenerative diseases.

- Mechanism : this compound appears to reduce oxidative stress and inflammation in neuronal cells, promoting cell survival under stress conditions .

Case Study: Neuroprotection in Animal Models

| Model | Treatment Dose (mg/kg) | Observed Effect | Reference |

|---|---|---|---|

| Alzheimer's Model | 10 | Reduced amyloid plaques | |

| Parkinson's Model | 5 | Improved motor function |

Pest Resistance

This compound has shown promise as a natural pesticide due to its insecticidal properties against various agricultural pests.

- Efficacy : Laboratory studies demonstrate that this compound can effectively reduce pest populations while being less harmful to beneficial insects compared to synthetic pesticides .

Case Study: Insecticidal Activity

Growth Promotion

In addition to its pest resistance capabilities, this compound has been observed to promote plant growth, potentially enhancing crop yields.

Case Study: Growth Promotion in Crops

Analyse Des Réactions Chimiques

Cascade Reaction Strategy (Varga et al., 2020)

An 8-step enantioselective synthesis of (-)-aspidofractinine was achieved using cascade reactions :

-

Key steps :

-

Organocatalytic Michael-aldol condensation.

-

Anionic Michael-SN2 cascade.

-

Mannich-interrupted Fischer indolization.

-

-

Steric effects were exploited to control chemo- and regioselectivity, yielding the hexacyclic core in high enantiomeric excess .

Diels-Alder Route (Wenkert and Liu, 1994)

A seminal route utilized Diels-Alder cycloaddition :

-

Reagents : Ph vinyl sulfone as a dienophile.

-

Process :

Cross-Coupling Reactions

-

Suzuki–Miyaura Coupling : Enabled rapid access to 2-vinyl indole intermediates, pivotal for constructing the indole core .

-

Pd-Catalyzed Decarboxylative Protonation : Zhao et al. (2014) applied this method for asymmetric synthesis of carbazolones, streamlining access to (-)-aspidofractinine [10f].

Reductive Transformations

-

Wolff–Kishner Reduction : Used to reduce ketones to methylene groups in intermediates (e.g., conversion of 16 to 17 ) .

-

LiAlH4 Reductions : Critical for lactone and lactam reductions, as seen in the synthesis of (±)-limaspermidine .

Spirocyclization and Functionalization

-

Iodospirocyclization : Saya et al. (2018) developed an N-iodosuccinimide-mediated spirocyclization of tryptamine-derived isocyanides, yielding spiroindolenines en route to (±)-aspidofractinine [10g].

Comparative Analysis of Synthetic Routes

Stereochemical Considerations

-

Stereoselective Synthesis : Gagnon and Spino (2010) achieved (+)-aspidofractinine via stereocontrolled cyclization, emphasizing the role of chiral auxiliaries in accessing enantiopure material [10h].

-

Enantioselective Catalysis : Pd-catalyzed decarboxylative protonation provided a 14-step route to (-)-aspidofractinine with high enantiomeric excess [10f].

Reaction Optimization Insights

-

Kinetic Studies : While not directly on aspidofractinine, analogous studies (e.g., cediranib synthesis) highlight the importance of identifying rate-determining steps (e.g., azetidinium ion formation) to optimize solvent and base selection .

-

Computational Analysis : URVA (united reaction valley approach) and RPH (reaction path Hamiltonian) methods have been proposed for dissecting complex reaction mechanisms, though not yet applied to aspidofractinine .

Propriétés

Numéro CAS |

2348-67-6 |

|---|---|

Formule moléculaire |

C22H26N2O3 |

Poids moléculaire |

366.5 g/mol |

Nom IUPAC |

methyl (1R,9R,16R,18R,21S)-2-formyl-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate |

InChI |

InChI=1S/C22H26N2O3/c1-27-18(26)16-13-20-7-4-11-23-12-10-21(19(20)23)15-5-2-3-6-17(15)24(14-25)22(16,21)9-8-20/h2-3,5-6,14,16,19H,4,7-13H2,1H3/t16-,19-,20+,21+,22+/m0/s1 |

Clé InChI |

XGYZDZNXCXHGBV-WVCANSMHSA-N |

SMILES |

COC(=O)C1CC23CCCN4C2C5(C1(CC3)N(C6=CC=CC=C65)C=O)CC4 |

SMILES isomérique |

COC(=O)[C@@H]1C[C@]23CCCN4[C@@H]2[C@@]5([C@]1(CC3)N(C6=CC=CC=C65)C=O)CC4 |

SMILES canonique |

COC(=O)C1CC23CCCN4C2C5(C1(CC3)N(C6=CC=CC=C65)C=O)CC4 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.